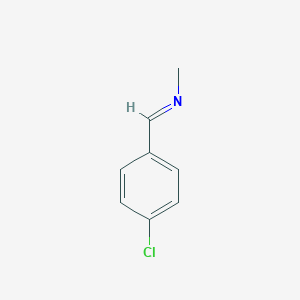

N-(p-Clorobencilideno)metilamina

Descripción general

Descripción

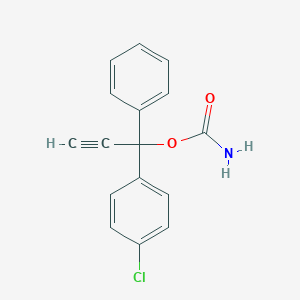

N-(p-Chlorobenzylidene)methylamine is a useful research compound. Its molecular formula is C8H8ClN and its molecular weight is 153.61 g/mol. The purity is usually 95%.

The exact mass of the compound N-(p-Chlorobenzylidene)methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(p-Chlorobenzylidene)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(p-Chlorobenzylidene)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis de la Estructura Molecular y Cristalografía

“N-(p-Clorobencilideno)metilamina” se ha utilizado en el estudio de estructuras cristalinas y moleculares . El compuesto forma cristales incoloros en forma de aguja que son monoclínicos, con dimensiones específicas de la celda unitaria. Las moléculas están empaquetadas en capas paralelas a un plano específico, y forman enlaces C–H … F .

Conformación Molecular y Estructura Electrónica

El compuesto se ha utilizado en el estudio de la conformación molecular y la estructura electrónica . Forma parte de un sistema isomorfo con otros compuestos, y su estructura se ha estudiado utilizando diversas técnicas .

Estudios de Desorden y Dispersión de Rayos X Difusos

“this compound” se ha utilizado en estudios que involucran dispersión de rayos X difusos, una técnica que se utiliza para comprender el desorden en los materiales cristalinos .

Actividades Antileishmaniales y Antimaláricas

“1-(4-clorofenil)-N-metilmetanimina” se ha utilizado en la síntesis de derivados de pirazol acoplados a hidracina, que han mostrado potentes actividades antileishmaniales y antimaláricas . Estos derivados se han evaluado contra el aislado clínico de Leishmania aethiopica y ratones infectados con Plasmodium berghei .

Actividades Antialérgicas

El compuesto se ha utilizado en el diseño y la síntesis de nuevos derivados de piperazina, que se han probado para actividades antialérgicas in vivo . Estos derivados han mostrado efectos significativos tanto en el asma alérgica como en la picazón alérgica .

Tratamiento de Enfermedades Autoinmunitarias

Mecanismo De Acción

Target of Action

N-(p-Chlorobenzylidene)methylamine, also known as 1-(4-chlorophenyl)-N-methylmethanimine, is a compound with potential therapeutic applications. The primary target of this compound is Nectin cell adhesion molecule 2 (NECTIN2) . NECTIN2 is a cellular adhesion molecule that plays a crucial role in the formation and maintenance of adherens junctions, which are important for maintaining the integrity of epithelial tissues.

Mode of Action

The compound interacts with its target, NECTIN2, by binding to it and inhibiting its function . This interaction leads to the suppression of NECTIN2, which in turn affects the downstream targets of NECTIN2, including p-SRC (Y146 and Y527) and the epithelial-to-mesenchymal transition markers tight junction protein 1, vimentin, β-catenin, snail family transcriptional repressor 1 (SNAI1), and SNAI2 .

Biochemical Pathways

The inhibition of NECTIN2 by N-(p-Chlorobenzylidene)methylamine affects several biochemical pathways. One of the key pathways influenced is the cytoskeletal regulation via SRC signaling . This pathway is crucial for cell migration and adhesion, processes that are essential for cancer metastasis. By inhibiting NECTIN2, the compound disrupts this pathway, potentially reducing the metastatic capacity of cancer cells .

Result of Action

The result of N-(p-Chlorobenzylidene)methylamine’s action is the suppression of NECTIN2 and its downstream targets, leading to the disruption of the cytoskeletal regulation via SRC signaling pathway . This disruption could potentially reduce the metastatic capacity of cancer cells, making the compound a potential candidate for the development of anti-metastatic therapies .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It is speculated that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Subcellular Localization

Future studies could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-methylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKUBKNVOVQEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-22-2 | |

| Record name | Methananime, N-((4-chlorophenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4-chlorophenyl)methylidene](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)